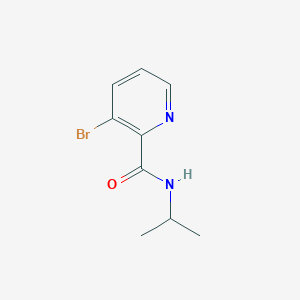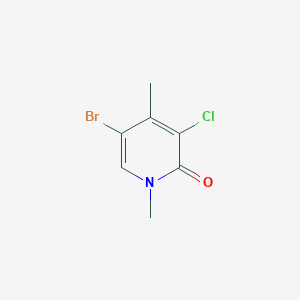
4-Iodo-N-isopropyl-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-N-isopropyl-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the fourth position, an isopropyl group attached to the nitrogen atom, and a methoxy group at the third position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-isopropyl-3-methoxybenzamide typically involves the iodination of a precursor benzamide compound. One common method includes the reaction of 3-methoxybenzoic acid with isopropylamine to form N-isopropyl-3-methoxybenzamide. This intermediate is then subjected to iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-N-isopropyl-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the benzamide structure.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often employed.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Products include deiodinated benzamide derivatives.
Aplicaciones Científicas De Investigación
4-Iodo-N-isopropyl-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism by which 4-Iodo-N-isopropyl-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
- 2-Iodo-N-isopropyl-5-methoxybenzamide
- 3-Iodo-N-isopropyl-4-methoxybenzamide
Comparison: 4-Iodo-N-isopropyl-3-methoxybenzamide is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for targeted research and development.
Propiedades
IUPAC Name |
4-iodo-3-methoxy-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-7(2)13-11(14)8-4-5-9(12)10(6-8)15-3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWIDFGTSHLBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














